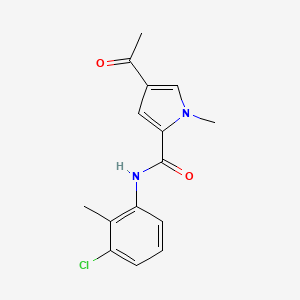
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play an important role in the regulation of gene expression. ACY-1215 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is based on its inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that regulates the acetylation of non-histone proteins involved in various cellular processes, including protein degradation, cell motility, and immune response. 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide selectively inhibits HDAC6 activity, leading to an accumulation of acetylated proteins and altered cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide are diverse and depend on the specific disease context. In cancer, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the tumor suppressor p21 and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative diseases, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to enhance the clearance of misfolded proteins and to promote the survival and function of neurons. In inflammatory disorders, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, the limitations of using 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its limited bioavailability, its potential off-target effects on other HDAC isoforms, and its variable efficacy in different disease models.
Direcciones Futuras
For research on 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide include the development of more potent and selective HDAC6 inhibitors, the optimization of dosing and administration regimens, and the identification of biomarkers for patient selection and disease monitoring. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in different disease contexts, and to explore its potential use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-4-acetylpyrrole in the presence of a coupling agent, followed by acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in multiple myeloma cells, and to enhance the anticancer effects of other chemotherapeutic agents. In neurodegenerative diseases, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to improve the survival and function of neurons in models of Huntington's disease and amyotrophic lateral sclerosis. In inflammatory disorders, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to attenuate the severity of autoimmune diseases.
Propiedades
IUPAC Name |
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-12(16)5-4-6-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGODCLQVFIXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

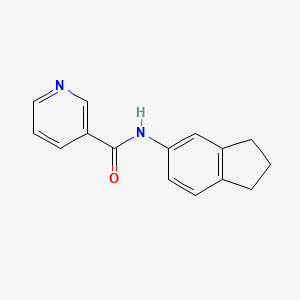

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
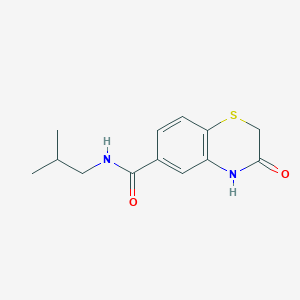

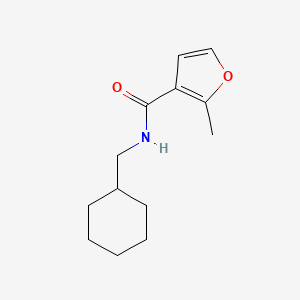
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
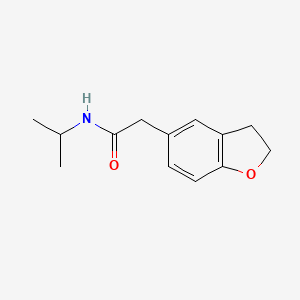

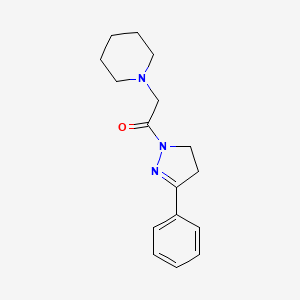
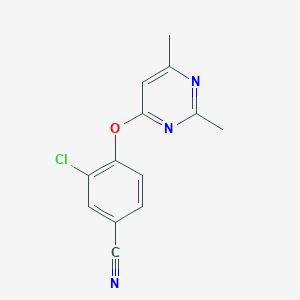
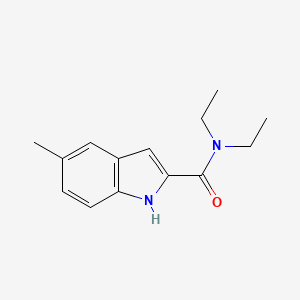
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)